1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride
Overview
Description
1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride typically involves the formation of the azetidine ring followed by the introduction of the pyrazine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(Azetidin-3-yl)pyrazin-2-amine dihydrochloride: Similar structure with slight variations in the positioning of functional groups.
Uniqueness
1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride is unique due to its specific combination of the pyrazine and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazine ring attached to an azetidine amine structure. The dihydrochloride form enhances solubility, making it suitable for biological assays.
Antiproliferative Effects
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of azetidinones demonstrated notable efficacy in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values in the low nanomolar range .
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | MCF-7 | TBD |
CA-4 (reference) | MCF-7 | 3.9 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. Similar compounds have been shown to modulate pathways involved in cell proliferation and apoptosis, potentially through inhibition of tubulin polymerization, leading to cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. For example, varying substituents on the pyrazine or azetidine rings can enhance potency or selectivity against specific targets. A systematic SAR study highlighted that substitutions could significantly alter the compound's affinity for target proteins and its overall biological activity .
Case Studies
- Anticancer Activity : A study assessed the anticancer potential of a series of azetidinones, including derivatives similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells via caspase activation and disruption of mitochondrial membrane potential .
- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of pyrazine derivatives, where it was found that certain compounds could inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), thus preserving endogenous anti-inflammatory mediators .
Properties
IUPAC Name |
1-pyrazin-2-ylazetidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-3-9-1-2-10-7;;/h1-3,6H,4-5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBLGWACLMFAHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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